The synthesis of 8-(3-Sulfophenyl)theophylline typically involves the following steps:
Technical parameters such as temperature, reaction time, and concentration are critical for optimizing yield and purity during synthesis .
The molecular structure of 8-(3-Sulfophenyl)theophylline can be described as follows:
The structural analysis can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
8-(3-Sulfophenyl)theophylline participates in various chemical reactions:
These reactions are crucial for understanding its therapeutic potential and safety profile .
The mechanism of action of 8-(3-Sulfophenyl)theophylline primarily involves:
This mechanism underscores its utility in both respiratory therapies and neurological research .
The physical and chemical properties of 8-(3-Sulfophenyl)theophylline include:
These properties are critical for determining its formulation in pharmaceutical applications .
8-(3-Sulfophenyl)theophylline has several scientific applications:
These applications highlight its significance in both therapeutic contexts and research settings .
The systematic IUPAC name for 8-(3-sulfophenyl)theophylline is 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzenesulfonic acid, reflecting its derivation from the xanthine core structure of theophylline modified at the 8-position with a meta-sulfophenyl group [4] . This compound belongs to the purine alkaloid class, specifically categorized as an 8-aryltheophylline derivative. The systematic classification emphasizes:
The molecular formula C₁₃H₁₂N₄O₅S is shared among all sulfophenyltheophylline isomers, with a calculated molecular weight of 336.32 g/mol [1] [5]. Key mass spectral data include:
The positional isomerism of the sulfophenyl group significantly influences molecular geometry and biological interactions:
Table 1: Comparative Analysis of Sulfophenyltheophylline Isomers
| Property | 3-Sulfophenyl Isomer | 4-Sulfophenyl Isomer (8-PSPT) |
|---|---|---|
| Substitution Pattern | Meta (position 3) | Para (position 4) |
| CAS Registry | 131063 (CID) | 80206-91-3 |
| Canonical SMILES | CN1C2=NC(=NC(=C2C(=O)N1C)C3=CC(=CC=C3)S(=O)(=O)O | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O |
| Stereoelectronic Effects | Bent spatial conformation | Linear symmetry |
| Receptor Binding Affinity | Moderate adenosine antagonism | Potent A₁ receptor selectivity |
The meta-substitution in the 3-isomer induces steric constraints that alter its adenosine receptor binding profile compared to the para-substituted 4-isomer (commonly termed 8-PSPT) [1] [7].
The sulfonic acid moiety confers high hydrophilicity, with aqueous solubility reaching 12 mg/mL at 25°C [5]. Solvent-specific behavior includes:
8-(3-Sulfophenyl)theophylline exhibits high thermal resilience with decomposition temperatures exceeding 300°C [5] [7]. Key thermal characteristics:
The sulfonic acid group (─SO₃H) drives strong acidic character:
Table 2: Acid-Base Properties and Molecular Descriptors
| Parameter | Value | Method |
|---|---|---|
| XLogP3 | 1.6 | Octanol-water partition |
| Hydrogen Bond Donors | 2 (sulfonic OH, imidazole NH) | Computational prediction |
| Hydrogen Bond Acceptors | 6 (carbonyl O, sulfonyl O, ring N) | PubChem descriptors |
| Polar Surface Area | 120 Ų | QSPR modeling |
The low pKa ensures the compound exists predominantly as a zwitterion at physiological pH, with the sulfonate anion facilitating solubility and the protonated purine ring enabling receptor engagement [4] [5] [9].
Table 3: Comprehensive Synonym List for 8-(3/4-Sulfophenyl)theophylline
| Synonym | Source |
|---|---|
| 8-(3-Sulfophenyl)theophylline | PubChem CID 131063 |
| 8-(4-Sulfophenyl)theophylline (8-PSPT) | PubChem CID 1908 |
| 8-(p-Sulfophenyl)theophylline hydrate | PubChem CID 18528136 |
| 4-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzenesulfonic acid | CAS 80206-91-3 |
| 8-SPT, 8-Sulfophenyltheophylline | Research suppliers |
| Psp-theophylline | Biochemical literature |
| 3,7-Dihydro-1,3-dimethyl-8-(p-sulfophenyl)-1H-purine-2,6-dione | ChemicalBook |
| Adenosine antagonist | Pharmacological studies |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: